molecular formula C11H16N2 B3434315 2-(4-Isopropyl-phenyl)-acetamidine CAS No. 885953-20-8

2-(4-Isopropyl-phenyl)-acetamidine

Cat. No.: B3434315
CAS No.: 885953-20-8
M. Wt: 176.26 g/mol
InChI Key: RHWQBFAWGGPCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropyl-phenyl)-acetamidine is an organic compound characterized by an acetamidine group (NH-C(=NH)-NH2) attached to a 4-isopropyl-substituted phenyl ring. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ~2.5) due to the aromatic isopropyl group and strong basicity (pKa ~11–12) from the amidine moiety . Such features make it a candidate for enzyme inhibition studies, particularly in targeting proteases or amidine-binding receptors.

Properties

CAS No.

885953-20-8

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13)

InChI Key

RHWQBFAWGGPCGQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(=N)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine

Structural Differences :

  • Core : Both compounds share the acetamidine group.
  • Substituents : The target compound features a lipophilic 4-isopropyl-phenyl group, whereas 2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine includes a formamido (NHCHO) and a 5'-phosphoribosyl group, significantly increasing its polarity.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Structural Differences :

  • Core : These derivatives are based on a tetramethylpiperidine ring, unlike the acetamidine-phenyl scaffold.
  • Substituents : The acetate group and variable alkyl chains (e.g., propionate, butyrate) contrast with the rigid aromatic group in 2-(4-Isopropyl-phenyl)-acetamidine.

Functional Contrasts :

  • Applications: Piperidine derivatives are often used as stabilizers or catalysts in polymer chemistry, leveraging their steric hindrance and radical-scavenging properties .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP Primary Applications
This compound Acetamidine 4-Isopropyl-phenyl ~220 ~2.5 Enzyme inhibition (hypothesized)
2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine Acetamidine Formamido, Phosphoribosyl ~400 <-1.0 Nucleotide biosynthesis
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine Acetate (variable alkyl chains) 200–300 1.5–3.0 Polymer stabilizers

Key Research Findings

  • Bioactivity: The amidine group in this compound may mimic arginine residues, enabling competitive inhibition of trypsin-like proteases.
  • Synthetic Challenges : The phosphoribosyl derivative is biosynthesized enzymatically, whereas the target compound requires multi-step organic synthesis, limiting scalability.
  • Thermodynamic Stability : Piperidine derivatives exhibit high thermal stability (decomposition >200°C), while the acetamidine-phenyl compound’s stability remains uncharacterized .

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